4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(Furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a furan ring, a pyridine ring, and an oxazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine ring and other substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for drug design and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a pyridine ring at a different position.
4-(Furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one: Another positional isomer with the pyridine ring at the 2-position.
Uniqueness
The unique combination of the furan, oxazole, and pyridine rings in 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one provides distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H13N3O5 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-4-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H13N3O5/c1-10-9-13(20-26-10)21-15(11-4-6-19-7-5-11)14(17(23)18(21)24)16(22)12-3-2-8-25-12/h2-9,15,23H,1H3 |
InChI Key |
MNNHRYLZPCCNTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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